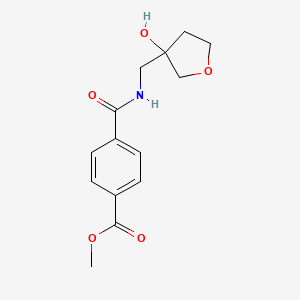

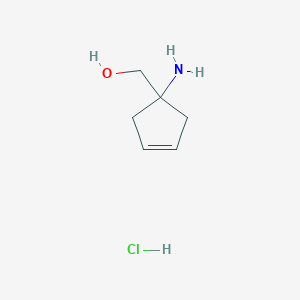

Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate, commonly known as Methyl HHT, is a chemical compound that belongs to the class of carbamate esters. It is widely used in scientific research due to its unique properties, including its ability to act as a potent inhibitor of the enzyme acetylcholinesterase. In

Scientific Research Applications

Crystal Engineering :

- Methyl 2-(carbazol-9-yl)benzoate demonstrates unique behavior in crystal engineering. It crystallizes with eight molecules in the crystallographic asymmetric unit and transforms to a Z′ = 2 structure under high pressure, highlighting its potential in high-pressure crystallography studies (Johnstone et al., 2010).

Aromatic Acid Degradation in Bacteria :

- Benzoate and its derivatives, including methylbenzoate, are significant in the study of aromatic acid degradation pathways in bacteria like Pseudomonas putida. This research has implications for understanding microbial metabolism and bioremediation processes (Cowles et al., 2000).

Synthesis of Cyclic Ethers :

- Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate is relevant in the context of synthesizing cyclic ethers, particularly in the platinum-catalyzed hydroalkoxylation of γ-hydroxy olefins. This area is significant in organic synthesis and pharmaceuticals (Qian et al., 2004).

Photopolymerization :

- Research in photopolymerization technology, specifically using alkoxyamines that include benzoylphenyl groups, can be linked to the study of this compound. Such studies are crucial in the development of new materials and coatings (Guillaneuf et al., 2010).

Plant Metabolism :

- In plant biology, the study of glycosyltransferases' activity toward benzoates, including this compound, is important for understanding plant defense mechanisms and secondary metabolism (Lim et al., 2002).

Synthesis of Radiotracers for Alzheimer's Disease :

- The synthesis of carbon-11-labeled casein kinase 1 (CK1) inhibitors, including derivatives of methyl carbamoyl benzoate, has been explored as potential PET radiotracers for imaging in Alzheimer's disease. This highlights its application in medical imaging and diagnostics (Gao et al., 2018).

Iron-Catalyzed Benzylation :

- The iron-catalyzed benzylation of compounds like methyl 3-acetamidobut-2-enoate has significant implications in organic synthesis, demonstrating the versatility of methyl benzoate derivatives in chemical reactions (Kischel et al., 2007).

properties

IUPAC Name |

methyl 4-[(3-hydroxyoxolan-3-yl)methylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-19-13(17)11-4-2-10(3-5-11)12(16)15-8-14(18)6-7-20-9-14/h2-5,18H,6-9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCBGIJTVIFQCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one](/img/structure/B3013101.png)

![Tert-butyl N-[4-[2-[4-(2-chloropropanoyl)piperazin-1-yl]-2-oxoethyl]phenyl]carbamate](/img/structure/B3013106.png)

![3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3013108.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B3013110.png)

methanone](/img/structure/B3013112.png)

![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3013115.png)

![Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B3013122.png)

![5-Methyl-2-[1-(thian-4-yl)piperidin-4-yl]oxypyrimidine](/img/structure/B3013124.png)